molecular formula C16H16ClN3O4 B2480273 N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide CAS No. 2117998-37-3

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide

Cat. No.: B2480273
CAS No.: 2117998-37-3
M. Wt: 349.77
InChI Key: BGRYZCOKOZRPJT-UHFFFAOYSA-N
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Description

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H16ClN3O4 and its molecular weight is 349.77. The purity is usually 95%.
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Scientific Research Applications

  • Wake-Promoting Activity : Nirogi et al. (2019) identified a compound closely related to N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide, which is a potent inverse agonist at the histamine H3 receptor with wake-promoting effects. This compound has shown potential therapeutic utility in treating human sleep disorders without significant side effects (Nirogi et al., 2019).

  • Antifungal Properties : Bardiot et al. (2015) discovered that certain derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide exhibit fungicidal properties against Candida and Aspergillus species, indicating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

  • Antimicrobial Activity : A study by Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives with morpholin-4-yl acetamide and found broad-spectrum antimicrobial activity, particularly against various Candida species (Temiz‐Arpacı et al., 2005).

  • Corrosion Inhibition : Nasser and Sathiq (2016) explored the use of N-[Morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound showed high inhibition efficiency, suggesting its potential application in corrosion protection (Nasser & Sathiq, 2016).

  • Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) synthesized quinazolinyl acetamide derivatives, exhibiting notable analgesic and anti-inflammatory activities, suggesting their potential for pain relief and inflammation treatment (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-[3-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-10(21)18-11-3-2-4-12(9-11)20-15(22)13(17)14(16(20)23)19-5-7-24-8-6-19/h2-4,9H,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRYZCOKOZRPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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